molecular formula C21H19N3O3S B5225647 3-[(4,7-Dimethylquinazolin-2-yl)sulfanyl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione

3-[(4,7-Dimethylquinazolin-2-yl)sulfanyl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione

Cat. No.: B5225647
M. Wt: 393.5 g/mol
InChI Key: QLPWBUNPROWPKR-UHFFFAOYSA-N
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Description

3-[(4,7-Dimethylquinazolin-2-yl)sulfanyl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione is a structurally complex small molecule inhibitor featuring a pyrrolidine-2,5-dione (succinimide) core substituted at the N1 position with a 4-methoxyphenyl group and at the C3 position with a (4,7-dimethylquinazolin-2-yl)sulfanyl moiety. This molecular architecture is designed for targeted protein inhibition, particularly of Bromodomain and Extra-Terminal (BET) family proteins . The compound's structural framework is supported by related chemical entities documented in public databases, including compounds with methoxyphenyl-substituted pyrrolidine-2,5-dione cores and analogs featuring quinazoline heterocycles linked via a sulfanyl bridge to the pyrrolidinedione ring system . The strategic incorporation of the 4,7-dimethylquinazoline group is a critical design element, as substituted quinazoline derivatives are well-established privileged scaffolds in medicinal chemistry for developing kinase and epigenetic inhibitors . The primary research application of this compound is as a potent chemical probe for investigating BET bromodomain function in epigenetic regulation. BET proteins are key readers of acetylated histones and play pivotal roles in controlling gene expression. Inhibitors of these proteins have demonstrated significant potential in disrupting the recruitment of transcriptional complexes to specific oncogenes, such as c-MYC and n-MYC, making them valuable for studying oncology pathways . The mechanism of action involves high-affinity binding to the acetyl-lysine recognition pockets of BET bromodomains, thereby competitively displacing them from chromatin and downregulating the transcription of growth-promoting genes. This specific targeting approach is being explored across multiple research domains, including acute myeloid leukemia, multiple myeloma, Burkitt lymphoma, and solid tumors such as breast cancer, lung neoplasms, colon cancer, and renal carcinomas . Beyond its direct anticancer research applications, this compound serves as a versatile chemical tool for fundamental studies of chromatin biology, transcriptional regulation, and cellular differentiation processes. The structure-activity relationship is optimized through its molecular design: the 4-methoxyphenyl group enhances membrane permeability, the electron-deficient quinazoline ring system participates in critical π- stacking interactions within the hydrophobic binding pocket of bromodomains, and the sulfanyl linker provides optimal spatial orientation for simultaneous engagement with both domains of the protein target . This reagent is provided as a solid powder with typical purity ≥95% and is characterized using analytical techniques including NMR, LC-MS, and HPLC. Strict handling and storage recommendations include protection from moisture, storage at -20°C, and stabilization under inert atmosphere when in solution to preserve the reactive sulfanyl moiety. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

3-(4,7-dimethylquinazolin-2-yl)sulfanyl-1-(4-methoxyphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S/c1-12-4-9-16-13(2)22-21(23-17(16)10-12)28-18-11-19(25)24(20(18)26)14-5-7-15(27-3)8-6-14/h4-10,18H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLPWBUNPROWPKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=NC(=C2C=C1)C)SC3CC(=O)N(C3=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4,7-Dimethylquinazolin-2-yl)sulfanyl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(4,7-Dimethylquinazolin-2-yl)sulfanyl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Bases: Triethylamine, sodium methoxide, potassium tert-butoxide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives .

Mechanism of Action

The mechanism of action of 3-[(4,7-Dimethylquinazolin-2-yl)sulfanyl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Features

Compound Name Substituents at Pyrrolidine-2,5-dione Core Molecular Weight (g/mol) Key Functional Groups
Target Compound 4-methoxyphenyl (1-position), 4,7-dimethylquinazolin-2-ylsulfanyl (3-position) ~413.5* Sulfanyl, quinazoline, methoxy, dione
1-[(11-Sulfanylundecanoyl)oxy]pyrrolidine-2,5-dione 11-sulfanylundecanoyloxy chain (1-position) ~343.5* Thioester, aliphatic chain, dione

Notes:

  • The target compound’s aromatic substituents contrast with the aliphatic chain in 1-[(11-sulfanylundecanoyl)oxy]pyrrolidine-2,5-dione. This difference impacts solubility, with the former likely less soluble in polar solvents due to hydrophobic aromatic groups.
  • The sulfanyl group in the target compound is part of a rigid quinazoline system, whereas in the analog, it forms a flexible thioester linkage.

Reactivity Differences :

  • The target compound’s quinazoline moiety may undergo electrophilic substitution (e.g., nitration), while the aliphatic analog is prone to hydrolysis or disulfide formation via its thiol group.

Physicochemical Properties

Property Target Compound 1-[(11-Sulfanylundecanoyl)oxy]pyrrolidine-2,5-dione
Solubility Low in water (hydrophobic aromatics) Moderate in organic solvents (flexible chain)
Stability Stable under acidic conditions Thioester linkage may hydrolyze in basic media
Melting Point High (>200°C, crystalline) Lower (~100–150°C, waxy solid)

Research Implications and Limitations

While the target compound’s structural features suggest medicinal relevance, direct pharmacological data are absent in the provided evidence. In contrast, the analog’s utility in materials science is well-documented . Further studies on the target compound should prioritize biological assays and solubility enhancement strategies.

Q & A

Basic: What are the optimal synthetic routes for 3-[(4,7-Dimethylquinazolin-2-yl)sulfanyl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione?

Answer:
The synthesis typically involves a multi-step approach:

Core formation : React maleic anhydride with 4-methoxyaniline to form a pyrrolidine-2,5-dione intermediate.

Sulfanyl linkage : Introduce the 4,7-dimethylquinazolin-2-yl group via nucleophilic substitution using a thiol-containing quinazoline derivative under basic conditions (e.g., NaH in DMF).

Cyclization and purification : Optimize reaction temperature (80–100°C) and solvent polarity (e.g., THF or DCM) to enhance yield (typically 60–75%) .
Key parameters : Catalysts (e.g., DMAP), anhydrous conditions, and post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient).

Basic: What analytical techniques are critical for structural characterization?

Answer:
Combine spectroscopic and computational methods:

  • NMR : 1^1H and 13^13C NMR to confirm substituent positions (e.g., methoxy group at δ 3.8 ppm, quinazoline protons at δ 7.2–8.1 ppm) .
  • FT-IR : Identify carbonyl (C=O, ~1750 cm1^{-1}) and sulfanyl (C-S, ~650 cm1^{-1}) stretches .
  • X-ray crystallography : Resolve stereochemistry and bond angles (e.g., pyrrolidine ring puckering) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., C22_{22}H20_{20}N4_{4}O3_{3}S) with <2 ppm error .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Answer:
Contradictions often arise from assay variability or environmental factors. Mitigation strategies include:

  • Standardized assays : Use identical cell lines (e.g., HEK293 for receptor studies) and controls (e.g., DMSO concentration ≤0.1%) .
  • Dose-response curves : Establish EC50_{50}/IC50_{50} values across ≥3 independent replicates to assess reproducibility .
  • Meta-analysis : Compare data across studies while accounting for variables like solvent polarity (e.g., aqueous vs. DMSO solubility) or pH-dependent stability .

Advanced: What computational methods predict the compound’s environmental fate and biodegradation pathways?

Answer:

  • QSPR models : Estimate physicochemical properties (e.g., logP = 2.8, water solubility = 12 mg/L) to predict bioavailability .
  • Molecular docking : Simulate interactions with microbial enzymes (e.g., cytochrome P450) to identify potential degradation metabolites .
  • Environmental simulation : Use OECD 308/309 guidelines to assess hydrolysis (pH 5–9) and photolysis (UV-Vis spectra) under standardized conditions .

Advanced: How to design structure-activity relationship (SAR) studies for optimizing bioactivity?

Answer:

  • Substituent variation : Synthesize analogs with modified quinazoline (e.g., halogenation) or methoxyphenyl groups to evaluate electronic effects on target binding .
  • Pharmacophore mapping : Use Schrödinger’s Phase or MOE to identify critical interaction sites (e.g., sulfanyl group’s role in H-bonding) .
  • In vitro-in silico correlation : Validate docking results with experimental IC50_{50} data (e.g., kinase inhibition assays) .

Advanced: What experimental designs address stability challenges during long-term storage?

Answer:

  • Accelerated stability testing : Expose the compound to 40°C/75% RH for 6 months and monitor degradation via HPLC (e.g., retention time shifts) .
  • Lyophilization : Improve thermal stability by formulating with cryoprotectants (e.g., trehalose) .
  • Light-sensitive packaging : Use amber vials to prevent photodegradation, validated by UV-Vis spectral changes .

Advanced: How to analyze conflicting data in enzyme inhibition kinetics?

Answer:

  • Lineweaver-Burk plots : Distinguish competitive vs. non-competitive inhibition by comparing KmK_m and VmaxV_{max} shifts .
  • Pre-incubation time studies : Determine time-dependent inhibition (e.g., IC50_{50} reduction after 30 min pre-incubation) .
  • Fluorescence quenching : Monitor tryptophan residues in enzymes to confirm binding-induced conformational changes .

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